5-Fluorouridine 5'-triphosphate-13C,19F,d1
Beschreibung
5-Fluorouridine 5’-triphosphate-13C,19F,d1 is a chemically modified version of 5-Fluorouridine 5’-triphosphate, where specific isotopes of carbon (13C), fluorine (19F), and deuterium (d1) are incorporated. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes . The incorporation of stable heavy isotopes like deuterium and 13C into drug molecules can significantly impact their pharmacokinetic and metabolic profiles .
Eigenschaften
Molekularformel |
C9H14FN2O15P3 |
|---|---|
Molekulargewicht |
504.13 g/mol |
IUPAC-Name |
[[(2R,4S,5R)-5-(6-deuterio-5-(19F)fluoro-2,4-dioxo(513C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14FN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5?,6+,8-/m1/s1/i1D,3+1,10+0 |
InChI-Schlüssel |
AREUQFTVCMGENT-MSABNBAOSA-N |
Isomerische SMILES |
[2H]C1=[13C](C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[19F] |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorouridine 5’-triphosphate-13C,19F,d1 involves the incorporation of isotopically labeled atoms into the 5-Fluorouridine 5’-triphosphate moleculeThe reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of 5-Fluorouridine 5’-triphosphate-13C,19F,d1 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity. The production is carried out under controlled conditions to maintain consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluorouridine 5’-triphosphate-13C,19F,d1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound .
Wissenschaftliche Forschungsanwendungen
5-Fluorouridine 5’-triphosphate-13C,19F,d1 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Employed in studies involving nucleic acid metabolism and interactions.
Medicine: Investigated for its potential therapeutic applications and effects on cellular processes.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Wirkmechanismus
The mechanism of action of 5-Fluorouridine 5’-triphosphate-13C,19F,d1 involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, leading to disruptions in cellular processes. The incorporation of isotopic labels allows for precise tracking and quantitation of the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluorouridine 5’-triphosphate
- 5-Fluorouridine 5’-triphosphate-19F
- 5-Fluorouridine 5’-triphosphate-13C
Uniqueness
5-Fluorouridine 5’-triphosphate-13C,19F,d1 is unique due to the incorporation of multiple isotopic labels, which enhances its utility as a tracer in scientific research. The presence of deuterium, 13C, and 19F allows for more precise tracking and quantitation compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
